2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate typically involves the esterification of 2-methyl-3-phenylprop-2-enoic acid with 2-(ethenyloxy)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.
Mechanism of Action
The mechanism of action of 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester and ether groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylprop-2-enoate: Similar structure but lacks the ethenyloxy group.
Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of the ethenyloxy group.
Methyl cinnamate: Similar aromatic structure but different ester group.
Uniqueness
2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate is unique due to the presence of both ester and ether functional groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
58085-31-7 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-ethenoxyethyl 2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-16-9-10-17-14(15)12(2)11-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
MFADFNLAWJVHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.